molecular formula C10H5BrFNO2 B6616938 4-bromo-8-fluoroquinoline-2-carboxylic acid CAS No. 1314143-31-1

4-bromo-8-fluoroquinoline-2-carboxylic acid

Cat. No. B6616938
CAS RN: 1314143-31-1
M. Wt: 270.05 g/mol
InChI Key: PZCRKBBPNGIARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-fluoroquinoline-2-carboxylic acid (BFQC) is a synthetic compound that has received increasing attention in recent years for its potential applications in scientific research. BFQC is a member of the fluoroquinoline family, a group of compounds that has a wide range of uses in the medical, industrial, and agricultural fields. BFQC has a unique combination of physical and chemical properties that make it a versatile compound for use in various research applications.

Scientific Research Applications

4-bromo-8-fluoroquinoline-2-carboxylic acid has a variety of scientific research applications, including the following:
• Fluorescence imaging: 4-bromo-8-fluoroquinoline-2-carboxylic acid can be used as a fluorescent imaging probe to investigate the structure and dynamics of proteins, nucleic acids, and other biomolecules.
• Antimicrobial activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of novel antimicrobial agents.
• Drug delivery: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a drug delivery platform for the delivery of therapeutic agents to targeted cells and tissues.
• Catalysis: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a catalyst in a variety of chemical reactions, including the synthesis of heterocyclic compounds.
• Sensor development: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a sensing element in the development of sensors for the detection of various analytes, including glucose, pH, and metal ions.
• Photochemistry: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a photosensitizer for the synthesis of organic compounds.

Mechanism of Action

The exact mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid is not yet fully understood. However, it is believed that 4-bromo-8-fluoroquinoline-2-carboxylic acid interacts with the target molecule by forming a covalent bond with it, which leads to a conformational change in the target molecule and the subsequent activation of the target molecule’s biological activity.
Biochemical and Physiological Effects
4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the following:
• Inhibition of enzymes: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules.
• Antioxidant activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
• Anti-inflammatory activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
• Anticancer activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess anticancer activity, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-bromo-8-fluoroquinoline-2-carboxylic acid in lab experiments are its ability to be synthesized easily, its wide range of applications, and its low toxicity. However, there are also some limitations to using 4-bromo-8-fluoroquinoline-2-carboxylic acid in lab experiments, including its instability in acidic and basic solutions, its tendency to form dimers, and its low solubility.

Future Directions

The potential future directions of 4-bromo-8-fluoroquinoline-2-carboxylic acid research include the following:
• Development of new synthesis methods: There is a need to develop new and more efficient synthesis methods for 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Development of new applications: There is a need to develop new applications for 4-bromo-8-fluoroquinoline-2-carboxylic acid, such as in the treatment of diseases.
• Investigation of the mechanism of action: There is a need to further investigate the exact mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Investigation of the biochemical and physiological effects: There is a need to further investigate the biochemical and physiological effects of 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Development of new formulations: There is a need to develop new formulations of 4-bromo-8-fluoroquinoline-2-carboxylic acid for use in various applications.
• Investigation of the toxicity: There is a need to further investigate the toxicity of 4-bromo-8-fluoroquinoline-2-carboxylic acid in order to ensure its safe use in various applications.

Synthesis Methods

4-bromo-8-fluoroquinoline-2-carboxylic acid can be synthesized through a variety of methods, including the following: reaction of 4-bromo-2-fluoroaniline with carbon disulfide, reaction of 4-bromo-2-fluoroaniline with carbon dioxide, reaction of 4-bromo-2-fluoroaniline with ethyl chloroformate, and reaction of 4-bromo-2-fluoroaniline with carbon tetrachloride. Each of these methods results in a different product depending on the reactants used. For example, the reaction of 4-bromo-2-fluoroaniline with carbon disulfide yields 4-bromo-8-fluoroquinoline-2-carboxylic acid, while the reaction of 4-bromo-2-fluoroaniline with carbon dioxide yields 4-bromo-2-fluoroquinoline-2-carboxylic anhydride.

properties

IUPAC Name

4-bromo-8-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCRKBBPNGIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-fluoroquinoline-2-carboxylic acid

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